molecular formula C16H16N6OS B2766116 N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1021038-70-9

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No.: B2766116
CAS No.: 1021038-70-9
M. Wt: 340.41
InChI Key: GZPASACZCCLWEX-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and sulfur.

    Coupling Reactions: The final step involves coupling the pyridazine, pyridine, and thiophene rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the thiophene and pyridazine rings.

    Pyridazine Derivatives: Compounds containing the pyridazine ring but with different substituents.

    Thiophene Carboxamides: Compounds featuring the thiophene ring and carboxamide group but lacking the pyridine and pyridazine rings.

Uniqueness

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings (pyridine, pyridazine, and thiophene) and its potential for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(12-4-3-11-24-12)19-10-9-18-14-6-7-15(22-21-14)20-13-5-1-2-8-17-13/h1-8,11H,9-10H2,(H,18,21)(H,19,23)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPASACZCCLWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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